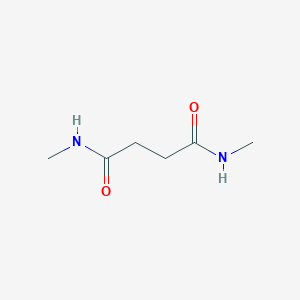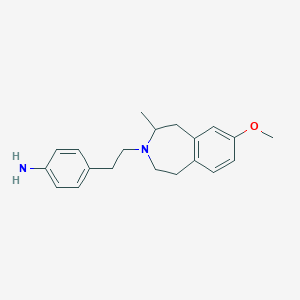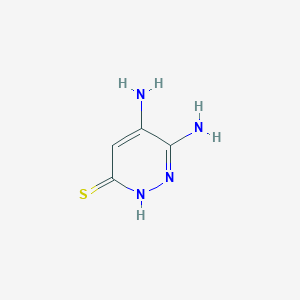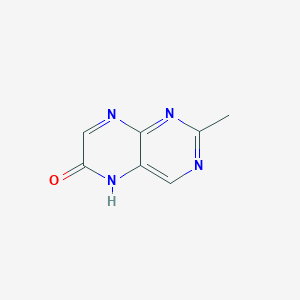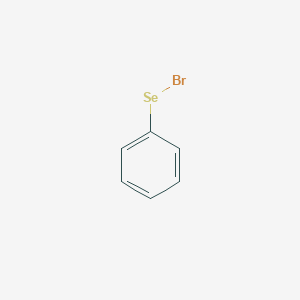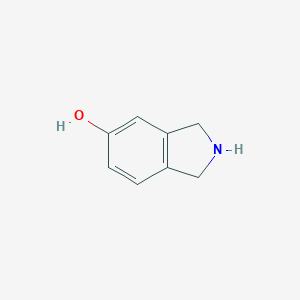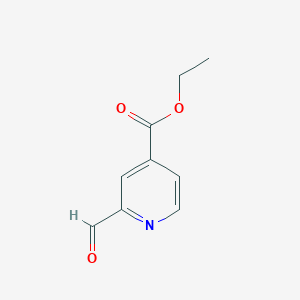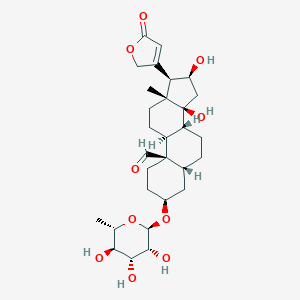
Adonitoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adonitoxin is a natural compound that is found in the leaves of the Adonis plant. It has been used for centuries in traditional Chinese medicine for its medicinal properties. Adonitoxin has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In recent years, there has been a growing interest in the potential of Adonitoxin as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of Adonitoxin is not fully understood. However, it is thought that Adonitoxin may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in cells.
Biochemische Und Physiologische Effekte
Adonitoxin has been found to have a range of biochemical and physiological effects. Studies have shown that Adonitoxin can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Adonitoxin has also been found to modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Adonitoxin in lab experiments is its wide range of biological activities. Adonitoxin has been found to have anti-inflammatory, anti-cancer, and anti-viral effects, which make it a useful tool in a variety of research areas. However, one limitation of using Adonitoxin in lab experiments is its toxicity. Adonitoxin can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Adonitoxin. One area of interest is the development of Adonitoxin-based therapeutics for the treatment of inflammatory diseases, such as arthritis. Another area of interest is the development of Adonitoxin-based anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of Adonitoxin and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Adonitoxin has been the subject of numerous scientific studies investigating its potential therapeutic applications. Research has shown that Adonitoxin has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Adonitoxin has also been found to have anti-cancer effects, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, Adonitoxin has been found to have anti-viral effects, with studies showing that it can inhibit the replication of certain viruses.
Eigenschaften
CAS-Nummer |
17651-61-5 |
|---|---|
Produktname |
Adonitoxin |
Molekularformel |
C29H42O10 |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
(3S,5R,8R,9S,10R,13R,14S,16S,17R)-14,16-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O10/c1-14-23(33)24(34)25(35)26(38-14)39-17-5-8-28(13-30)16(10-17)3-4-19-18(28)6-7-27(2)22(15-9-21(32)37-12-15)20(31)11-29(19,27)36/h9,13-14,16-20,22-26,31,33-36H,3-8,10-12H2,1-2H3/t14-,16+,17-,18-,19+,20-,22-,23-,24+,25+,26-,27+,28+,29-/m0/s1 |
InChI-Schlüssel |
ARANEVHRNOGYRH-BBNLJEPRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |
Andere CAS-Nummern |
17651-61-5 |
Synonyme |
adonitoxin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






